molecular formula C4H9ClS B13341381 2-Chloro-2-methylpropane-1-thiol

2-Chloro-2-methylpropane-1-thiol

Cat. No.: B13341381
M. Wt: 124.63 g/mol
InChI Key: NNNXSTIAAPASSN-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpropane-1-thiol is an organosulfur compound with the molecular formula C4H9ClS. It is a derivative of propane, where a chlorine atom and a thiol group are attached to the second carbon atom. This compound is known for its distinct odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methylpropane-1-thiol can be synthesized through several methods. One common method involves the reaction of 2-chloro-2-methylpropane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Another method involves the substitution reaction of 2-methyl-2-propanol with thionyl chloride, followed by the addition of hydrogen sulfide. This method requires careful control of reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness. The product is then purified through distillation and other separation techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methylpropane-1-thiol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to form alkanes or other reduced sulfur compounds using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and primary amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride and other reducing agents are used under anhydrous conditions to prevent side reactions.

Major Products

    Substitution: Products include alcohols, amines, and other substituted compounds.

    Oxidation: Products include disulfides, sulfonic acids, and sulfoxides.

    Reduction: Products include alkanes and reduced sulfur compounds.

Scientific Research Applications

2-Chloro-2-methylpropane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving thiol groups. It serves as a model compound for understanding the behavior of thiol-containing biomolecules.

    Medicine: Research on this compound includes its potential use as a precursor for pharmaceuticals and its role in drug metabolism studies.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of 2-chloro-2-methylpropane-1-thiol involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The thiol group can undergo oxidation and reduction reactions, making it a versatile compound in various chemical processes.

Molecular Targets and Pathways

    Nucleophilic Substitution: The chlorine atom is the primary target for nucleophiles, leading to the formation of substituted products.

    Oxidation and Reduction: The thiol group is the primary site for oxidation and reduction reactions, leading to the formation of disulfides, sulfonic acids, and other sulfur-containing compounds.

Comparison with Similar Compounds

2-Chloro-2-methylpropane-1-thiol can be compared with other similar compounds, such as:

    2-Chloro-2-methylpropane: Lacks the thiol group and is primarily used as an alkylating agent.

    2-Methyl-2-propanethiol: Lacks the chlorine atom and is used in the synthesis of thiol-containing compounds.

    2-Chloro-1-propanethiol: Has the chlorine and thiol groups on different carbon atoms, leading to different reactivity and applications.

Uniqueness

The presence of both chlorine and thiol groups in this compound makes it a unique compound with diverse reactivity and applications. Its ability to undergo various chemical reactions and its use in multiple fields of research highlight its importance in both academic and industrial settings.

Properties

Molecular Formula

C4H9ClS

Molecular Weight

124.63 g/mol

IUPAC Name

2-chloro-2-methylpropane-1-thiol

InChI

InChI=1S/C4H9ClS/c1-4(2,5)3-6/h6H,3H2,1-2H3

InChI Key

NNNXSTIAAPASSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS)Cl

Origin of Product

United States

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